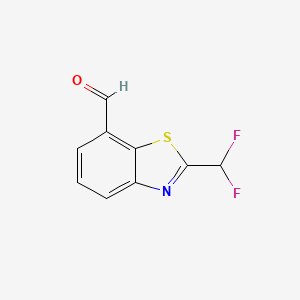

2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde” likely belongs to the class of organofluorine compounds. Organofluorine compounds are of considerable interest in diverse fields of science because of their unique physical and chemical properties . Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been a field of research that has benefited from the invention of multiple difluoromethylation reagents .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Chemical Reactions Analysis

Difluoromethylation reactions are known to be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .科学的研究の応用

Pharmaceuticals

The incorporation of difluoromethyl groups into pharmaceutical compounds can significantly enhance their metabolic stability, solubility, and lipophilicity . This compound, with its difluoromethyl group, could be used to modify the physical properties of drugs, potentially leading to improved efficacy and reduced side effects.

Agrochemicals

In agrochemistry, the difluoromethyl group is valued for its ability to improve the biological activity of compounds . “2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde” could be utilized in the synthesis of new agrochemicals with enhanced potency and selectivity.

Materials Science

The unique properties imparted by the difluoromethyl group, such as increased stability and altered electronic characteristics, make it a valuable addition to materials used in various applications, including the development of novel polymers or coatings .

Organic Synthesis

This compound can serve as a building block in organic synthesis, particularly in the late-stage functionalization of molecules. It offers a pathway to introduce difluoromethyl groups into complex molecules, which can be a crucial step in synthesizing new organic compounds .

Medicinal Chemistry

The difluoromethyl group is isosteric and isopolar to the hydroxyl and thiol groups, making it a strategic substitute in drug design. It can act as a lipophilic hydrogen bond donor, which is advantageous in the development of new medications .

Environmental Science

While direct applications in environmental science are not explicitly detailed, the principles of late-stage difluoromethylation could be applied to the synthesis of environmentally friendly compounds or in the study of environmental pollutants .

Analytical Chemistry

In analytical chemistry, “this compound” could be used in the development of new analytical reagents or methods for detecting specific substances, leveraging the reactivity of the difluoromethyl group .

Radiolabeling and Imaging

The difluoromethyl group can be used in radiolabeling for imaging techniques such as positron emission tomography (PET), providing a way to track biological processes in real-time .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds have been known to target proteins involved in cellular processes

Mode of Action

The exact mode of action of 2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde is currently unknown. It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially lead to changes in cellular function, but more research is needed to confirm this.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability and its overall effect on the body .

Result of Action

Similar compounds have been known to have significant effects at the molecular and cellular level . More research is needed to understand the specific effects of this compound.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

特性

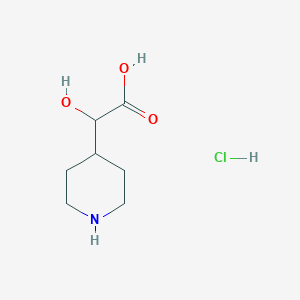

IUPAC Name |

2-(difluoromethyl)-1,3-benzothiazole-7-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NOS/c10-8(11)9-12-6-3-1-2-5(4-13)7(6)14-9/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFPGRHCGXJNLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(S2)C(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-2,6-dimethylmorpholine](/img/structure/B2956985.png)

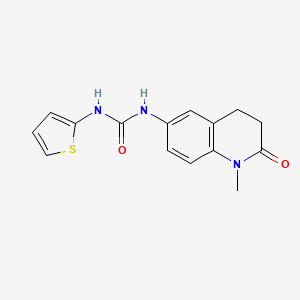

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2956986.png)

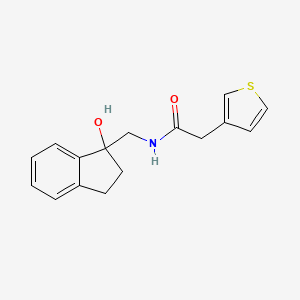

amine](/img/structure/B2956988.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,4-dichloroanilino)acrylaldehyde O-methyloxime](/img/structure/B2956989.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2956994.png)

![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2956997.png)

![Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate](/img/structure/B2956999.png)

![N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride](/img/structure/B2957000.png)